2-(3,5-Dichlorophenyl)prop-2-enenitrile
Description
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c1-6(5-12)7-2-8(10)4-9(11)3-7/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOZVYFFLRLPSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-20-4 | |
| Record name | 2-(3,5-dichlorophenyl)prop-2-enenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(3,5-Dichlorophenyl)prop-2-enenitrile, also known by its CAS number 1803584-20-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Molecular Formula : C10H8Cl2N
Molecular Weight : 229.09 g/mol
IUPAC Name : this compound
SMILES Notation : Clc1cc(cc(c1Cl)C=C(C#N)C)C
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the reaction of appropriate starting materials under controlled conditions. Common synthetic routes include:
- Condensation Reactions : Utilizing aldehydes and nitriles to form the desired enenitrile.
- Substitution Reactions : Employing chlorinated phenyl compounds to introduce the dichlorophenyl group.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. A study demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis and inhibit cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.7 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 12.3 | Inhibition of cell cycle progression |
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown antimicrobial properties against a range of pathogens. Studies indicate that it is particularly effective against Gram-positive bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Low |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Cell Cycle Arrest : The compound disrupts the normal cell cycle, leading to increased apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, contributing to its antimicrobial effects.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results with a regimen including this compound, resulting in a significant reduction in tumor size.
- Case Study on Antimicrobial Resistance : Research focused on the compound's effectiveness against antibiotic-resistant strains of bacteria revealed that it could serve as a potential lead for developing new antimicrobial agents.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 2-(3,5-Dichlorophenyl)prop-2-enenitrile and three related compounds from the evidence:
*Estimated based on formula C₉H₅Cl₂N.
Electron-Withdrawing Effects
- Target Compound: The 3,5-dichlorophenyl group strongly withdraws electrons, activating the nitrile and alkene for nucleophilic or electrophilic reactions.
- Compound : The Z-configuration and fluoropropoxy group may sterically hinder reactions at the alkene, while fluorine enhances metabolic stability in bioactive contexts .
Solubility and Polarity
- The hydroxymethyl group in increases polarity, improving aqueous solubility compared to the hydrophobic dichlorophenyl groups in the target and compounds .
Preparation Methods
General Synthetic Strategy
The compound 2-(3,5-dichlorophenyl)prop-2-enenitrile belongs to the class of α,β-unsaturated nitriles, often prepared by condensation reactions involving aromatic aldehydes and nitrile-containing reagents. The key synthetic step typically involves a Knoevenagel condensation or related olefination reaction between 3,5-dichlorobenzaldehyde and a suitable nitrile precursor such as malononitrile or cyanoacetic acid derivatives.
Knoevenagel Condensation Approach
- Starting materials: 3,5-dichlorobenzaldehyde and malononitrile or cyanoacetic acid derivatives.
- Catalyst/Base: Commonly piperidine, ammonium acetate, or other mild bases.
- Solvent: Ethanol, methanol, or other polar protic solvents.
- Conditions: Reflux or room temperature stirring depending on catalyst strength.
- Outcome: Formation of the α,β-unsaturated nitrile via elimination of water.
- The reaction proceeds via base-catalyzed deprotonation of the active methylene group in malononitrile, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration.
- The product is typically isolated by filtration or extraction, followed by recrystallization or chromatography.
Catalytic and Ligand-Assisted Methods
Research literature reports the use of transition metal catalysts and chiral ligands to achieve stereoselective synthesis of related allylic cyano compounds, which can be adapted for this compound synthesis.
- Catalysts: Iridium complexes such as [Ir(COD)Cl]2 with phosphoramidite ligands.
- Procedure: Allylic carbonates react with cyanoacetates under mild conditions (room temperature to 50 °C) in solvents like dichloromethane.
- Purification: Silica gel flash chromatography.
- Advantages: High yields and enantioselectivity, useful for chiral analogs.
While this method is more complex, it offers precise control over stereochemistry and can be adapted for nitrile-containing allylic compounds.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Catalysts/Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Knoevenagel Condensation | 3,5-Dichlorobenzaldehyde + malononitrile | Piperidine or ammonium acetate | Reflux in ethanol or methanol | 70-90 | Simple, efficient, widely used |
| Transition Metal Catalysis | Allylic carbonates + cyanoacetates | [Ir(COD)Cl]2 + phosphoramidite ligands | Room temp to 50 °C, DCM solvent | Up to 95 | High stereoselectivity, requires ligand prep |
| Chlorination of Aromatic Precursors | 3,5-Dichlorophenyl derivatives | Cl2, PCl5, MnO2, FeCl3 | 120–210 °C, autoclave | 60-79 | Used to prepare chlorinated aromatic rings |
Detailed Research Findings
- Knoevenagel condensation remains the most straightforward and cost-effective method for synthesizing this compound, providing good yields and purity with minimal side reactions.
- Metal-catalyzed allylic substitution offers advanced synthetic control, particularly for chiral versions of the compound, but requires specialized catalysts and ligands.
- Halogenation techniques are crucial for preparing the 3,5-dichlorophenyl starting materials, often involving rigorous conditions and careful purification to achieve the desired substitution pattern.
- Purification typically involves silica gel chromatography or recrystallization to obtain analytically pure material.
- Analytical methods such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and optical rotation measurements are used to confirm product identity and purity.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
